
Trifluoracetyl-L-leucin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoracetyl-L-leucin, also known as N-(Trifluoroacetyl)-L-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a trifluoroacetyl group attached to the amino group of leucine. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoracetyl-L-leucin typically involves the reaction of L-leucine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane, under mild conditions. The trifluoroacetic anhydride reacts with the amino group of L-leucine, forming the trifluoroacetyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Trifluoracetyl-L-leucin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce amino alcohols .
科学的研究の応用
Trifluoracetyl-L-leucin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein modification and enzyme inhibition.
Industry: This compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Trifluoracetyl-L-leucin involves its interaction with specific molecular targets. The trifluoroacetyl group can modify the activity of enzymes by binding to their active sites. This modification can inhibit or enhance the enzyme’s activity, depending on the nature of the interaction. The compound can also affect cellular pathways by altering the function of proteins involved in signal transduction .
類似化合物との比較
Similar Compounds
N-Acetyl-L-leucine: Similar in structure but with an acetyl group instead of a trifluoroacetyl group.
Trifluoroacetyl-L-valine: Another trifluoroacetylated amino acid, but with valine instead of leucine.
Uniqueness
Trifluoracetyl-L-leucin is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .
特性
分子式 |
C8H12F3NO3 |
|---|---|
分子量 |
227.18 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m0/s1 |
InChIキー |
NTPXJGMMHSVWMF-YFKPBYRVSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


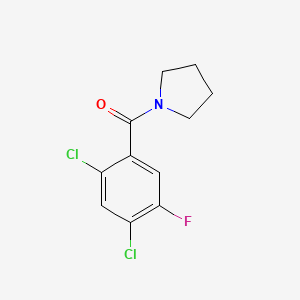
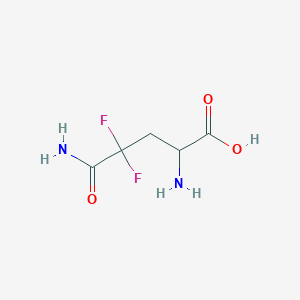
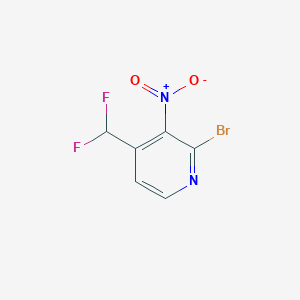
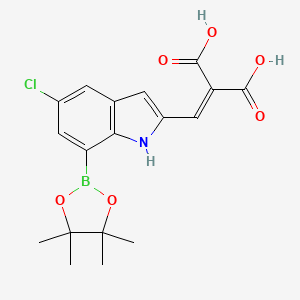


![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
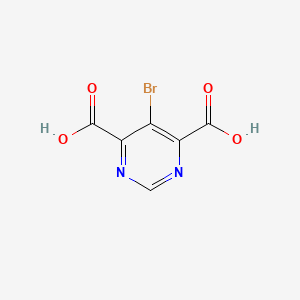
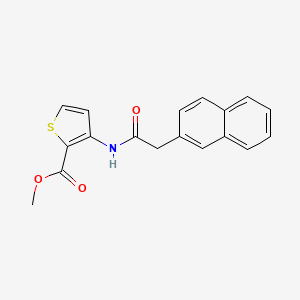
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)

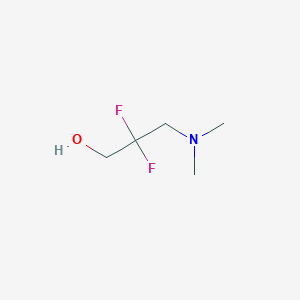

![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
